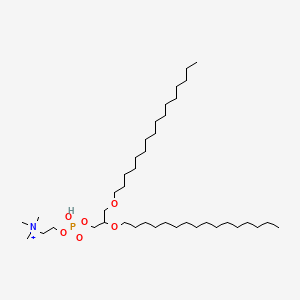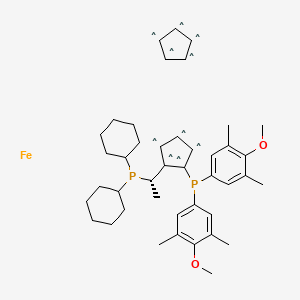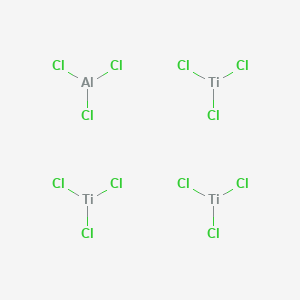
aluminum(III) trititanium(III) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum(III) trititanium(III) chloride, also known as aluminum titanium chloride, is a chemical compound with the formula (TiCl3)3·AlCl3. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a purple, fuming powder that is sensitive to air and moisture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminum(III) trititanium(III) chloride can be synthesized by reducing titanium tetrachloride with metallic aluminum. The reaction typically occurs at elevated temperatures, ranging from 400°C to 800°C, depending on the specific method used . One common laboratory method involves the reduction of liquid titanium tetrachloride with aluminum at around 400°C .
Industrial Production Methods
In industrial settings, this compound is produced by reducing titanium tetrachloride with hydrogen or organometallic compounds, such as organoaluminum compounds . The reaction is carried out at high temperatures to ensure complete reduction and high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum(III) trititanium(III) chloride undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in the synthesis of imidazolines.
Substitution: It can participate in substitution reactions with other halides or organic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen, organoaluminum compounds, and other halides . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and degradation of the compound.
Major Products Formed
The major products formed from reactions involving this compound include reduced titanium compounds, such as titanium(III) chloride, and various organic products, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Aluminum(III) trititanium(III) chloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in the production of polypropylene.
Organic Synthesis: It serves as a reducing agent in the synthesis of various organic compounds, including imidazolines.
Water Purification:
Nanoparticle Synthesis: It is used in the preparation of titanium dioxide nanoparticles.
Wirkmechanismus
The mechanism of action of aluminum(III) trititanium(III) chloride involves its ability to act as a reducing agent and catalyst. In catalytic applications, it facilitates the polymerization of olefins by providing active sites for the reaction . In reduction reactions, it donates electrons to the substrate, leading to the formation of reduced products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(III) chloride: A similar compound with the formula TiCl3, used as a reducing agent and catalyst.
Aluminum chloride: A compound with the formula AlCl3, used as a Lewis acid in various chemical reactions.
Uniqueness
Aluminum(III) trititanium(III) chloride is unique due to its combination of aluminum and titanium, which imparts both reducing and catalytic properties. This dual functionality makes it a versatile compound in various applications, including catalysis and organic synthesis .
Eigenschaften
Molekularformel |
AlCl12Ti3 |
|---|---|
Molekulargewicht |
596.0 g/mol |
IUPAC-Name |
trichloroalumane;trichlorotitanium |
InChI |
InChI=1S/Al.12ClH.3Ti/h;12*1H;;;/q+3;;;;;;;;;;;;;3*+3/p-12 |
InChI-Schlüssel |
DGFMFXMKCUOBCD-UHFFFAOYSA-B |
Kanonische SMILES |
[Al](Cl)(Cl)Cl.Cl[Ti](Cl)Cl.Cl[Ti](Cl)Cl.Cl[Ti](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trisodium;[dibromo(phosphonato)methyl]-[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinate;hydrate](/img/structure/B15089040.png)
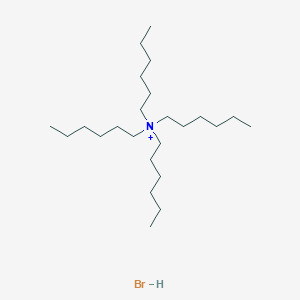

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B15089061.png)
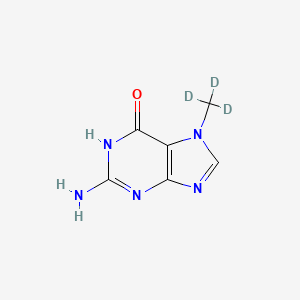
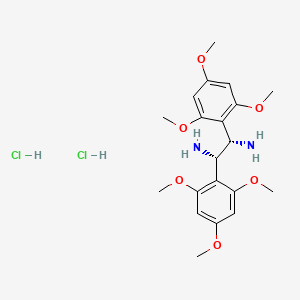
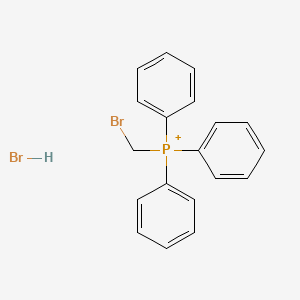
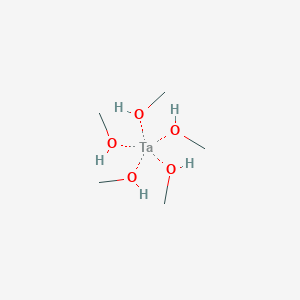
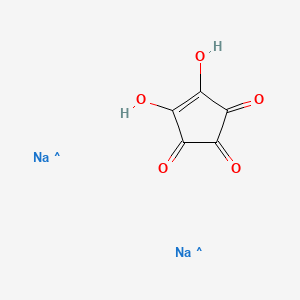
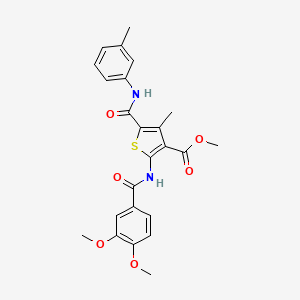
![Methyl sulfate; trimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})azanium](/img/structure/B15089091.png)

